molecular formula C22H28FN5O2 B2587080 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922137-67-5

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No. B2587080
M. Wt: 413.497
InChI Key: TUCAFJRBFFBHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide” is a compound that has been studied for its potential therapeutic applications . It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate were designed and synthesized for targeting Mycobacterium tuberculosis GyrB ATPase. Among these, a specific compound showcased promising activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent. This research highlights the significance of designing and synthesizing novel compounds for combating tuberculosis, a major global health challenge (V. U. Jeankumar et al., 2013).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research into fluoro-substituted compounds, such as 6-Fluorobenzo[b]pyran derivatives, has demonstrated anticancer activity at low concentrations against various human cancer cell lines including lung, breast, and CNS cancer. This study underscores the potential of fluoro-substituted compounds in developing new anticancer therapies, contributing to the ongoing search for more effective and targeted cancer treatments (A. G. Hammam et al., 2005).

Anti-Inflammatory and Antinociceptive Activities of Thiazolo[3,2-a]pyrimidine Derivatives

Investigations into thiazolo[3,2-a]pyrimidine derivatives have identified compounds with significant anti-inflammatory and antinociceptive activities. This research contributes to the understanding of the therapeutic potential of such derivatives in managing pain and inflammation, offering new avenues for the development of analgesic and anti-inflammatory drugs (O. Alam et al., 2010).

Development of TSPO Ligands for Neuroinflammatory Processes

A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research demonstrates the potential of these compounds as in vivo PET-radiotracers for the diagnosis and study of neuroinflammation, highlighting the importance of TSPO ligands in neuroscientific research (Annelaure Damont et al., 2015).

properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCAFJRBFFBHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

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